molecular formula C16H11FN2OS B11984134 6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone

6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone

Cat. No.: B11984134
M. Wt: 298.3 g/mol
InChI Key: XJXDYLBXQFCXCK-UHFFFAOYSA-N
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Description

6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone is a heterocyclic compound that features a pyrimidinone core substituted with a fluorophenyl group at the 6-position, a mercapto group at the 2-position, and a phenyl group at the 3-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 4-fluoroaniline with thiourea and benzaldehyde in the presence of a base, followed by cyclization to form the pyrimidinone ring. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfoxide or sulfone.

    Reduction: The pyrimidinone ring can be reduced under specific conditions to form dihydropyrimidinone derivatives.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used for oxidation reactions.

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Dihydropyrimidinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    6-(4-Fluorophenyl)-2-mercapto-3-phenyl-4(3H)-pyrimidinone: shares structural similarities with other pyrimidinone derivatives, such as:

Uniqueness

The presence of both the fluorophenyl and phenyl groups in this compound imparts unique chemical properties, such as increased lipophilicity and potential for specific interactions with biological targets. These features make it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C16H11FN2OS

Molecular Weight

298.3 g/mol

IUPAC Name

6-(4-fluorophenyl)-3-phenyl-2-sulfanylidene-1H-pyrimidin-4-one

InChI

InChI=1S/C16H11FN2OS/c17-12-8-6-11(7-9-12)14-10-15(20)19(16(21)18-14)13-4-2-1-3-5-13/h1-10H,(H,18,21)

InChI Key

XJXDYLBXQFCXCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)N2C(=O)C=C(NC2=S)C3=CC=C(C=C3)F

Origin of Product

United States

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